Peregrinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)9-13-20(22)16(2)7-8-17-18(3,4)11-6-12-19(17,20)5/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19+,20-/m1/s1 |
InChI Key |
XFADQGUJWIMYJI-UEHSRLBXSA-N |
SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/CO)/C)O)(CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Origin of Product |
United States |
Advanced Methodologies for Peregrinol Structural Elucidation and Stereochemical Assignment
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of Peregrinol
High-field and multi-dimensional NMR spectroscopy are indispensable for the complete structural assignment of this compound. These techniques allow for the unambiguous determination of the carbon skeleton, the positions of functional groups, and the relative stereochemistry of the molecule.
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) for Proton Connectivity Analysis of this compound
Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that reveals proton-proton (¹H-¹H) couplings within a molecule. blogspot.comnanalysis.com In the context of this compound, a COSY spectrum would display cross-peaks between protons that are coupled to each other, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). This allows for the tracing of proton-proton connectivity networks throughout the molecule, helping to piece together fragments of the structure. For instance, the protons within the decalin ring system and the side chain of this compound would exhibit distinct COSY correlations, enabling the assembly of these structural motifs.
Total Correlation Spectroscopy (TOCSY) extends the concept of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. nanalysis.comnumberanalytics.comlibretexts.org This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as the entire side chain of this compound, even if some of the long-range couplings are not visible in the COSY spectrum. By analyzing the TOCSY data, researchers can confirm the complete network of coupled protons within isolated spin systems.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for Carbon-Proton Connectivity in this compound Scaffolds
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique used to correlate the chemical shifts of protons directly attached to carbon atoms. columbia.educolumbia.edu In the analysis of this compound, an HSQC spectrum would show a correlation peak for each carbon-hydrogen bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This allows for the direct assignment of protons to their corresponding carbons, providing a clear picture of the C-H framework of the molecule. columbia.edumiami.edu
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.educolumbia.edu This is crucial for connecting the different structural fragments identified through COSY and HSQC. For this compound, HMBC correlations would be observed between, for example, the methyl protons and the quaternary carbons of the decalin ring, or between the protons on the side chain and the carbons in the ring system, thus allowing for the complete assembly of the carbon skeleton.
| NMR Experiment | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) | Tracing proton connectivity within the decalin rings and the side chain. |
| TOCSY | ¹H-¹H correlations within a spin system | Identifying all protons belonging to the decalin and side chain fragments. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Connecting the structural fragments to build the complete carbon skeleton. |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Stereochemical Delineation of this compound
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. ucl.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect these through-space interactions, providing crucial information about the stereochemistry of a molecule. libretexts.orgacdlabs.comcolumbia.edu
For this compound, which has several stereocenters, NOESY or ROESY experiments are essential for determining the relative configuration of the substituents on the decalin ring and the geometry of the double bond in the side chain. nih.gov For example, observing a NOE correlation between a proton on the decalin ring and a methyl group would indicate that they are on the same face of the molecule. The absence of such a correlation would suggest they are on opposite faces. These experiments are the definitive methods for assigning the relative stereochemistry of complex natural products like this compound. libretexts.org
Advanced Solid-State NMR Techniques for this compound in Non-Solution States
While solution-state NMR is the primary tool for the structural elucidation of soluble molecules like this compound, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the solid state. rsc.orgresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about the different crystalline forms (polymorphs) or amorphous states of this compound. osti.govpku.edu.cn Advanced ssNMR experiments could also be used to study the intermolecular interactions of this compound in its natural environment or in formulated products.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. univie.ac.atbioanalysis-zone.comlabmanager.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to determine its elemental composition.
Accurate Mass Measurement and Isotopic Pattern Analysis of this compound
For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula as C₂₀H₃₆O₂. nih.gov The high resolution also allows for the observation of the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C. The observed isotopic pattern can be compared to the theoretical pattern for the proposed molecular formula, providing further confirmation of the elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) to produce a series of product ions. lcms.cznationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about its connectivity. mdpi.com By analyzing the MS/MS spectrum of this compound, researchers can deduce the structure of different parts of the molecule and how they are connected. For example, the fragmentation of the side chain or the decalin ring would produce specific product ions, the masses of which can be used to confirm the proposed structure.
| Mass Spectrometry Technique | Information Provided | Application to this compound |
| HRMS | Accurate mass measurement, isotopic pattern | Determination of the molecular formula (C₂₀H₃₆O₂). |
| MS/MS | Fragmentation pattern | Confirmation of the structural connectivity of the decalin rings and the side chain. |
Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) for this compound Structural Feature Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques, it can also provide significant structural information. Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are two such tandem mass spectrometry (MS/MS) methods that offer complementary insights into the structure of molecules like this compound.
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation technique in mass spectrometry where selected ions are accelerated and collided with neutral gas molecules (such as argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the ion at its weakest bonds. wikipedia.orgmdpi.com The resulting fragment ions are then analyzed to piece together the structure of the original molecule. acs.org
For a diterpenoid like this compound, CID would typically be performed on its protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The fragmentation pattern would reveal characteristic losses of small neutral molecules such as water (H₂O) from hydroxyl groups and other functional groups present in the this compound structure. The fragmentation of the decalin ring system, a core feature of labdane (B1241275) diterpenes, can also provide information about the substitution pattern. Recent studies on diterpene esters have shown that sodiated precursor ions can produce non-sodiated fragment ions through a process called sodium-assisted inductive cleavage (SAIC), providing additional structural clues. uni.lu
Electron Capture Dissociation (ECD)
ECD is a newer fragmentation method that involves the capture of a low-energy electron by a multiply charged positive ion. wikipedia.org This process is less energetic than CID and tends to cleave bonds in a more specific and often complementary manner, particularly preserving labile post-translational modifications in peptides. wikipedia.orgbu.edu While ECD is most commonly used for large biomolecules like proteins, its application to smaller molecules, including terpenoids, is an area of growing interest. uu.nl
For this compound to be analyzed by ECD, it would need to be derivatized to carry multiple charges. The fragmentation induced by electron capture could potentially provide unique structural information that is not accessible through CID. For instance, ECD might induce specific cleavages within the carbon skeleton that are not observed with CID, helping to confirm the connectivity of the molecule.
Table 1: Illustrative CID Fragmentation Data for a Hypothetical this compound Derivative
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| [this compound+H]⁺ | 20 | [M+H - H₂O]⁺ | Loss of a hydroxyl group as water |
| [this compound+H]⁺ | 20 | [M+H - C₄H₈]⁺ | Loss of a side-chain fragment |
| [this compound+Na]⁺ | 30 | [M+Na - H₂O]⁺ | Loss of a hydroxyl group as water |
| [this compound+Na]⁺ | 30 | Fragment A | Cleavage of the decalin ring |
| [this compound+Na]⁺ | 30 | Fragment B | Retro-Diels-Alder fragmentation |
X-ray Crystallography for this compound Absolute Stereochemistry and Conformation in Crystalline State
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.
For a labdane diterpenoid like this compound, obtaining a suitable single crystal is the first and often most challenging step. If successful, X-ray diffraction analysis would provide the precise bond lengths, bond angles, and torsion angles of the molecule in its crystalline state. This would unequivocally establish the relative stereochemistry of all chiral centers. Furthermore, by using anomalous dispersion effects, typically from a heavy atom incorporated into the structure or through the use of specific X-ray wavelengths, the absolute configuration can be determined. nih.govresearchgate.net The absolute configuration of several ent-labdane diterpenoids has been successfully determined using single-crystal X-ray crystallography of their derivatives. nih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
| Resolution (Å) | 0.85 |
| R-factor | 0.045 |
| Flack parameter | 0.02(3) |
Chiroptical Spectroscopies (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for this compound Chirality Assignment
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules in solution. mdpi.com Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such methods that measure the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For this compound, which may not have a strong chromophore in the UV-Vis region, derivatization with a chromophoric group might be necessary to obtain a measurable ECD spectrum. The experimental ECD spectrum is then compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.comnih.gov This approach has been successfully used to determine the absolute configuration of numerous labdane diterpenoids. nih.govunipi.it
Optical Rotatory Dispersion (ORD)
ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations. While ECD spectra are typically easier to interpret, ORD can be a valuable complementary technique. For compounds with multiple stereocenters, a combined analysis of ECD and ORD can provide a more reliable assignment of the absolute configuration. acs.org
Table 3: Illustrative ECD and ORD Data for a this compound Enantiomer
| Technique | Wavelength (nm) | Signal |
| ECD | 215 | Positive Cotton Effect (Δε = +3.5) |
| ECD | 240 | Negative Cotton Effect (Δε = -2.1) |
| ORD | 225 | Peak ([Φ] = +8000) |
| ORD | 250 | Trough ([Φ] = -5500) |
Vibrational Spectroscopies (Infrared (IR), Raman) for this compound Functional Group Characterization
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. aip.org
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, IR spectroscopy would be used to identify the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the characteristic C-H stretching and bending vibrations of its hydrocarbon backbone. Attenuated Total Reflectance (ATR)-FTIR is a common technique used for analyzing plant-derived compounds like terpenoids. koreascience.kr
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light (usually from a laser). aip.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, functional groups that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for identifying the C=C double bonds and the carbon skeleton vibrations. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | ~3400 (broad) | Weak | Stretching |
| C-H (sp³) | 2850-2960 | 2850-2960 | Stretching |
| C=C | ~1640 | ~1640 (strong) | Stretching |
| C-O | ~1050 | Weak | Stretching |
| CH₂ bend | ~1465 | ~1465 | Bending |
Electron Diffraction (ED) and Micro-Electron Diffraction (MicroED) for this compound Microcrystalline Structural Analysis
Electron diffraction (ED) is a technique that utilizes the wave-like properties of electrons to determine the structure of materials. jeolusa.com Similar to X-ray diffraction, when a beam of electrons is passed through a crystalline sample, the electrons are diffracted in a pattern that is characteristic of the crystal structure.
Micro-Electron Diffraction (MicroED)
A significant advancement in this area is Micro-Electron Diffraction (MicroED), a cryogenic electron microscopy (CryoEM) method. nih.gov MicroED is particularly powerful for the structural elucidation of natural products because it can be used to determine high-resolution structures from nanocrystals, which are much smaller than those required for X-ray crystallography. researchgate.netescholarship.org This is a major advantage when dealing with natural products that are often isolated in very small quantities. acs.org The combination of genome mining and MicroED has been shown to accelerate the discovery and structural characterization of new natural products. nih.gov
For this compound, if only a very small amount of crystalline material is available, MicroED would be the technique of choice for obtaining its complete three-dimensional structure. The ability to work with nanocrystals or even crystalline powders makes it a highly valuable tool in modern natural product chemistry. researchgate.net
Table 5: Comparison of Crystallographic Techniques for this compound Analysis
| Feature | X-ray Crystallography | Micro-Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | ~10-100 μm | ~0.01-1 μm (nanocrystals) |
| Sample Amount | Micrograms to milligrams | Nanograms to micrograms |
| Data Collection Time | Hours to days | Minutes to hours |
| Resolution | High | High |
| Key Advantage | Well-established, standard for absolute configuration | Requires minimal sample, can analyze mixtures |
Synthetic and Biosynthetic Pathways of Peregrinol
Total Synthesis Strategies and Chemical Logic for Peregrinol
Retrosynthetic Analysis and Strategic Disconnections for this compound Construction
A detailed retrosynthetic analysis for this compound cannot be constructed without published total synthesis routes. Such an analysis would typically involve identifying key strategic bonds to disconnect in the target molecule, leading to simpler, more readily available starting materials.
Stereoselective and Enantioselective Methodologies in this compound Synthesis (e.g., Asymmetric Catalysis, Chiral Auxiliary Approaches)
Information regarding the specific stereoselective and enantioselective methods employed in the synthesis of this compound is not available in the current literature. General approaches for the synthesis of complex natural products often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.
Novel Reaction Discovery and Application in this compound Total Synthesis (e.g., C-H Functionalization, Cascade Reactions)
There are no reports of novel reaction discoveries or their applications, such as C-H functionalization or cascade reactions, in the context of a total synthesis of this compound.
Development of Convergent and Modular Approaches for this compound Scaffolds
The development of convergent or modular synthetic strategies, which involve the synthesis of different fragments of the molecule that are then joined together, has not been described for this compound.
Semi-Synthesis and Chemoenzymatic Approaches for this compound Derivatives and Analogs
Site-Selective Chemical Modifications of this compound
Without access to this compound through a reliable synthetic route or in sufficient quantities from natural sources, studies on its site-selective chemical modification to produce derivatives and analogs have not been reported.
Enzyme-Catalyzed Transformations for this compound Functionalization
The functionalization of the this compound scaffold is a critical step in the biosynthesis of various bioactive diterpenoids. This process is primarily mediated by enzyme-catalyzed transformations, which introduce chemical diversity and are key to the biological activities of the resulting molecules.
Cytochrome P450 monooxygenases (CYPs) play a significant role in the functionalization of this compound. For instance, in the medicinal plant Vitex agnus-castus, the CYP enzyme VacCYP76BK1 has been identified to catalyze the 16-hydroxylation of this compound. nih.gov This reaction yields labd-13Z-ene-9,15,16-triol, a potential intermediate in the biosynthetic pathway leading to the formation of bioactive furan- and lactone-containing diterpenoids. nih.gov The formation of these furan (B31954) and lactone rings, which are characteristic features of many bioactive diterpenoids and often crucial for their activity, is thought to be initiated by this hydroxylation step. nih.govresearchgate.net
In Marrubium vulgare, another medicinal plant, a different set of CYPs is involved in modifying the this compound-derived backbone. While a specific CYP for the direct oxidation of this compound has not been fully elucidated in this species, research points to the involvement of the CYP71 family in the biosynthesis of specialized diterpenoids. nih.gov For example, CYP71AU87 has been shown to hydroxylate the C18 and C19 methyl groups of a spiro-9,13-epoxy labda-14-ene, a downstream product derived from this compound diphosphate (B83284). iastate.edu This highlights the diverse roles of CYPs in creating a variety of functionalized diterpenoids from a common this compound precursor.
The proposed mechanism for the formation of lactone and furan rings from the hydroxylated this compound intermediate involves further oxidation and cyclization steps. researchgate.net The formation of a lactone ring could proceed through dehydrogenase-catalyzed oxidation to an aldehyde and then a carboxylic acid, followed by dehydration. researchgate.net Alternatively, the formation of a furan ring could occur via dehydration of the tautomeric enol form of the aldehyde intermediate. researchgate.net These enzymatic transformations are crucial for generating the vast structural diversity observed in labdane-related diterpenoids.
Engineered enzymes are also being explored to create novel this compound derivatives. By introducing specific mutations into the active site of this compound diphosphate synthase, researchers have been able to alter the carbocation cascade, leading to the formation of new diterpene scaffolds. beilstein-journals.org This approach opens up possibilities for producing previously unknown and potentially bioactive compounds.
Elucidation of this compound Biosynthetic Pathways in Producing Organisms
The elucidation of the biosynthetic pathways of this compound in various organisms is a complex process that involves identifying the starting materials, the intermediate steps, and the enzymes that catalyze these transformations. msu.edu
Identification and Characterization of this compound Precursors and Intermediates
The biosynthesis of this compound, like all diterpenoids, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.org These are synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. beilstein-journals.org Four molecules of IPP are sequentially condensed with one molecule of DMAPP to produce the C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.net
The first committed step in this compound biosynthesis is the cyclization of GGPP. In Marrubium vulgare, this reaction is catalyzed by a class II diterpene synthase (diTPS), this compound diphosphate synthase (MvCPS1). d-nb.infonih.gov This enzyme facilitates a carbocation-mediated cyclization of GGPP, which is then terminated by the addition of a hydroxyl group at the C-9 position, yielding the bicyclic intermediate, this compound diphosphate. nih.govresearchgate.net This intermediate is a key branching point in the biosynthesis of a wide array of labdane-related diterpenoids. researchgate.net In Vitex agnus-castus, a similar pathway is proposed, leading to the formation of this compound. nih.gov
The table below summarizes the key precursors and intermediates in the this compound biosynthetic pathway.
| Compound | Class | Role in Pathway |
| Isopentenyl diphosphate (IPP) | Isoprenoid | Universal C5 precursor |
| Dimethylallyl diphosphate (DMAPP) | Isoprenoid | Universal C5 precursor |
| Geranylgeranyl diphosphate (GGPP) | Diterpene precursor | C20 precursor for diterpenoid biosynthesis |
| This compound diphosphate | Bicyclic diterpenoid | Key intermediate in the biosynthesis of labdane-related diterpenoids |
| This compound | Diterpenoid | Central intermediate for functionalization |
| Labd-13Z-ene-9,15,16-triol | Diterpenoid | Hydroxylated this compound derivative, precursor to furan and lactone diterpenoids |
Isolation and Functional Characterization of this compound Biosynthetic Enzymes
The identification and functional characterization of the enzymes involved in this compound biosynthesis are crucial for understanding and engineering the pathway.
In Marrubium vulgare, two key diTPSs have been isolated and characterized: MvCPS1 (this compound diphosphate synthase) and MvELS (9,13-epoxy-labd-14-ene synthase). d-nb.infonih.gov MvCPS1 is a class II diTPS that catalyzes the initial cyclization of GGPP to form this compound diphosphate. nih.gov MvELS, a class I diTPS, then acts on this compound diphosphate to produce 9,13-epoxy-labd-14-ene, a precursor to the bioactive compound marrubiin (B191795). d-nb.infonih.gov The functional characterization of these enzymes was achieved through in vitro assays with purified recombinant proteins expressed in E. coli and in vivo functional co-expression in Nicotiana benthamiana. nih.gov
In Vitex agnus-castus, researchers have identified a CYP enzyme, VacCYP76BK1, which is responsible for the 16-hydroxylation of this compound. nih.gov This was achieved by mining a leaf-trichome transcriptome database for candidate CYP genes and then functionally characterizing them by expression in Saccharomyces cerevisiae. nih.gov
The table below provides an overview of the characterized enzymes in the this compound biosynthetic pathway.
| Enzyme | Organism | Enzyme Class | Function |
| MvCPS1 | Marrubium vulgare | Diterpene synthase (Class II) | Catalyzes the cyclization of GGPP to this compound diphosphate |
| MvELS | Marrubium vulgare | Diterpene synthase (Class I) | Converts this compound diphosphate to 9,13-epoxy-labd-14-ene |
| VacCYP76BK1 | Vitex agnus-castus | Cytochrome P450 monooxygenase | Catalyzes the 16-hydroxylation of this compound |
Genetic and Genomic Analysis of this compound Biosynthetic Gene Clusters
The genes encoding the enzymes for this compound biosynthesis are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov The analysis of these BGCs provides valuable insights into the organization and regulation of the pathway.
In Marrubium vulgare, the genes for MvCPS1 and MvELS were identified through transcriptome analysis of leaf tissues, where the bioactive diterpenoids are produced. nih.gov The co-expression of these genes in different tissues and their coordinated regulation further support their involvement in the same biosynthetic pathway.
The identification of BGCs is often facilitated by genome mining tools that can predict the presence of such clusters based on the co-localization of genes encoding specific enzyme families, such as terpene synthases and CYPs. nih.govresearchgate.net By comparing the BGCs from different organisms, researchers can identify conserved and unique features of the this compound biosynthetic pathway. nih.gov This comparative genomic approach can also help to identify novel genes and enzymes involved in the production of this compound and its derivatives.
Metabolic Engineering and Synthetic Biology for this compound Production Enhancement
The elucidation of the this compound biosynthetic pathway has opened up opportunities for metabolic engineering and synthetic biology approaches to enhance the production of this compound and its valuable derivatives. iastate.edunih.govrsc.org These strategies aim to overcome the low yields often obtained from natural plant sources. rsc.org
One common approach is the heterologous expression of the this compound biosynthetic genes in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. iastate.edufrontiersin.org These microorganisms can be genetically engineered to provide a high flux of the precursor GGPP and to efficiently express the plant-derived enzymes. frontiersin.org For example, the co-expression of MvCPS1 and MvELS in E. coli and N. benthamiana has been shown to result in the production of the marrubiin precursor, 9,13-epoxy-labd-14-ene. nih.gov
Further enhancements in production can be achieved by optimizing the expression levels of the biosynthetic genes, engineering the host's central metabolism to increase precursor supply, and eliminating competing metabolic pathways. nih.govfrontiersin.org Synthetic biology tools, such as the construction of synthetic gene circuits and the use of engineered transcription factors, can be employed to precisely control the expression of the pathway genes and to fine-tune the metabolic flux towards the desired product. nih.govnih.govdromicslabs.com
Moreover, protein engineering can be used to improve the catalytic efficiency and substrate specificity of the biosynthetic enzymes. beilstein-journals.org For instance, by mutating key amino acid residues in the active site of this compound diphosphate synthase, researchers have been able to generate new diterpene scaffolds that are not found in nature. beilstein-journals.org This highlights the potential of combining metabolic engineering and protein engineering to create a diverse range of novel this compound-based compounds with potentially valuable biological activities.
Tracer Experiments (e.g., Isotopic Labeling) for this compound Pathway Mapping
Tracer experiments, particularly those using isotopic labeling, are a powerful tool for mapping biosynthetic pathways and confirming the origin of specific atoms in a molecule. nih.govwikipedia.orgrsc.org In the context of this compound biosynthesis, isotopic labeling can be used to trace the flow of carbon atoms from primary metabolism into the final diterpenoid product.
By feeding isotopically labeled precursors, such as ¹³C-glucose or deuterated mevalonate, to the producing organism, researchers can track the incorporation of the label into this compound and its derivatives. nih.gov The labeling pattern in the final product can then be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This information can be used to confirm the proposed biosynthetic pathway, identify the precursors, and elucidate the mechanisms of the enzymatic reactions. nih.gov
For example, feeding experiments with ¹³C-labeled glucose can confirm that the carbon backbone of this compound is derived from the MEP or MVA pathway. biorxiv.org Furthermore, the use of specifically labeled GGPP molecules in in vitro assays with purified enzymes can provide detailed mechanistic insights into the cyclization and rearrangement reactions catalyzed by diTPSs. nih.gov While specific tracer experiments for this compound are not extensively detailed in the provided search results, the general methodology is a cornerstone of natural product biosynthesis research. nih.govcore.ac.ukgeomar.de
Mechanistic Investigations of Peregrinol S Molecular and Cellular Interactions
Identification and Validation of Peregrinol's Molecular Targets.
In the context of its biological role as a metabolic intermediate, the primary "molecular targets" of molecules directly preceding or involving this compound are the enzymes that catalyze its synthesis and subsequent modification. This compound diphosphate (B83284) is produced from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). researchgate.netnih.govhorizonepublishing.com
The enzyme responsible for the formation of this compound diphosphate is a class II diterpene synthase (diTPS) known as this compound Diphosphate Synthase (MvCPS1), identified in Marrubium vulgare. researchgate.netnih.govhorizonepublishing.combiorxiv.orgnih.govosti.gov MvCPS1 catalyzes a protonation-initiated cyclization of GGPP, leading to the formation of the bicyclic this compound diphosphate intermediate, which is characterized by a hydroxyl group at the C-9 position. researchgate.netnih.govhorizonepublishing.com This hydroxylation at C-9 is a distinctive feature of the pathway leading to compounds like marrubiin (B191795). researchgate.netnih.govhorizonepublishing.com
Following its formation, this compound (the dephosphorylated form of this compound diphosphate) serves as a substrate for further enzymatic tailoring. For instance, in Vitex agnus-castus, a cytochrome P450 monooxygenase, VacCYP76BK1, has been shown to catalyze the 16-hydroxylation of this compound. horizonepublishing.comresearchgate.netnih.govresearchgate.net This reaction is considered an initial step in the biosynthetic route towards furan (B31954) and lactone-containing diterpenoids such as vitexilactone (B16804). horizonepublishing.comresearchgate.netnih.govresearchgate.net
While this compound is a key intermediate in these plant biosynthetic pathways, the available research primarily identifies the enzymes that synthesize or modify it as its interacting partners, rather than identifying cellular targets that this compound itself acts upon in a broader biological or pharmacological sense. An in silico study investigating phytochemicals from Diospyros species for potential targets in pancreatic adenocarcinoma listed this compound with a PubChem CID (7092583), but the study did not identify it as a relevant target in that context. horizonepublishing.com
Affinity Proteomics and Chemical Probe-Based Target Deconvolution for this compound.
Information regarding the specific application of affinity proteomics or chemical probe-based target deconvolution techniques directly for identifying the molecular targets of this compound or this compound diphosphate was not found in the reviewed literature. While these techniques are employed in the broader field of chemical biology and target identification for various compounds, their use specifically for this compound was not detailed in the search results.
Biophysical Characterization of this compound-Target Binding.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics of this compound.
The search results did not provide specific data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiments characterizing the binding kinetics and thermodynamics of this compound or this compound diphosphate with their interacting enzymes or other potential targets.
Structural Biology of this compound-Target Complexes.
Structural biology techniques, such as X-ray crystallography, provide high-resolution insights into the interactions between ligands and their target proteins. While structural information exists for related terpene cyclases, illustrating their domain architecture and active site features, and docking studies have been performed with the precursor GGPP in the active sites of diTPSs, specific structural data (e.g., crystal structures) of this compound or this compound diphosphate bound to their enzymatic partners (MvCPS1, CYP76BK1) were not found in the search results. biorxiv.org Such structures would be invaluable for understanding the precise molecular interactions governing substrate recognition and catalysis.
Based on the available information, the primary molecular interactions characterized for this compound involve the enzymes within its biosynthetic pathway. The table below summarizes the key enzymes discussed in the context of this compound metabolism.
| Compound/Enzyme Name | Role in this compound Metabolism | PubChem CID |
| This compound | Dephosphorylated form, substrate for further modification | 7092583 |
| This compound diphosphate | Bicyclic prenyl diphosphate intermediate | 131708298 |
| MvCPS1 (this compound Diphosphate Synthase) | Catalyzes the formation of this compound diphosphate from GGPP. researchgate.netnih.govhorizonepublishing.combiorxiv.orgnih.govosti.gov | N/A |
| VacCYP76BK1 | Catalyzes 16-hydroxylation of this compound. horizonepublishing.comresearchgate.netnih.govresearchgate.net | N/A |
Note: PubChem CIDs for enzymes are not typically available in the same way as for small molecules.
X-ray Co-Crystallography of this compound with Macromolecular Targets.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with small molecules. up.ptmpg.denih.gov This method involves obtaining a crystal of the macromolecule, ideally in complex with the ligand of interest (in this case, this compound). When exposed to an X-ray beam, the crystal diffracts the X-rays, producing a pattern that can be processed to calculate an electron density map. nih.gov This map allows for the building of an atomic model of the macromolecule and the bound ligand, providing detailed insights into the interaction interface, including the specific residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces). mpg.denih.gov
While X-ray crystallography has been successfully applied to study the structures of enzymes involved in diterpenoid biosynthesis, such as syn-copalyl diphosphate synthase (OsCyc1), a precursor to labdane-related diterpenoids researchgate.netresearchgate.netnih.gov, specific data on the co-crystallization of this compound directly bound to a macromolecular target were not identified in the reviewed literature. Studies on related enzymes, however, demonstrate the feasibility and utility of this approach in understanding the structural basis of diterpenoid-protein interactions. For instance, crystal structures of OsCyc1 have been deposited in the Protein Data Bank (PDB). nih.gov Applying co-crystallography with this compound and its potential binding partners would provide atomic-level details of their interaction, which is essential for understanding its mechanism of action.
Cryo-Electron Microscopy (Cryo-EM) of this compound-Bound Assemblies.
Similar to X-ray crystallography, while Cryo-EM has been employed to study enzymes involved in diterpenoid synthesis, such as the oligomeric states of syn-copalyl diphosphate synthase (OsCyc1) researchgate.netresearchgate.netnih.gov, specific studies detailing the Cryo-EM of this compound bound to macromolecular assemblies were not found. Cryo-EM studies on OsCyc1, including its different oligomeric forms (dimer, tetramer, hexamer) and in complex with its substrate analog, demonstrate the applicability of this method to diterpenoid-related enzymes and pathways. nih.gov The Cryo-EM density maps and structures of OsCyc1 have been deposited in the Electron Microscopy Data Bank (EMDB) and PDB. nih.gov Future Cryo-EM investigations could provide structural insights into how this compound interacts with or modulates the assembly of its cellular targets.
Biochemical Mechanism of Action Studies for this compound.
Biochemical studies are essential for elucidating the precise mechanisms by which this compound exerts its effects at the molecular level. These investigations often involve reconstituting key components of a biological pathway in vitro to analyze the direct influence of the compound.
Enzymatic Assay Development and Kinetic Analysis of this compound's Modulatory Effects.
Enzymatic assays are in vitro experiments designed to measure the activity of enzymes and to determine how this activity is affected by the presence of a compound like this compound. perlara.comnih.govunina.it Developing an appropriate enzymatic assay requires understanding the enzyme's catalytic reaction, including its substrates, products, and cofactors, as well as optimizing conditions such as pH, temperature, and substrate concentration. perlara.com
Kinetic analysis involves measuring reaction rates under different conditions and in the presence of varying concentrations of the compound. This allows for the determination of kinetic parameters, such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition or activation constants (Ki or Ka). ubbcluj.romdpi.com These parameters provide quantitative information about the potency of this compound's effect on the enzyme and the nature of its interaction (e.g., competitive, non-competitive, uncompetitive inhibition).
Enzymatic assays have been used in the study of diterpene synthases involved in the biosynthesis of compounds like this compound diphosphate. researchgate.netresearchgate.netnih.gov While the reviewed literature mentions kinetic analysis in various biochemical contexts, including enzyme activity and degradation processes ubbcluj.romdpi.comuva.esuff.br, specific data detailing the kinetic parameters of this compound's modulatory effects on target enzymes were not identified. Developing specific enzymatic assays for potential this compound targets and conducting detailed kinetic analyses would be crucial for understanding the biochemical basis of its activity.
Cell-Free System Reconstitution of this compound-Mediated Processes.
Cell-free systems provide a simplified in vitro environment that contains the necessary molecular machinery (e.g., enzymes, ribosomes, cofactors) to reconstitute specific biological processes without the complexity of intact cells. su.edu.pkgenefrontier.comnih.govneb.comjmb.or.kr These systems are valuable for dissecting complex pathways, identifying the essential components involved, and studying the direct effects of compounds on these processes.
Cell-free protein synthesis systems, for example, are used to produce proteins in vitro and can be adapted to study the function of these proteins or their interaction with ligands. genefrontier.comnih.govneb.comjmb.or.kr Reconstituting a specific biochemical pathway or molecular interaction hypothesized to be modulated by this compound in a cell-free system would allow for controlled experiments to confirm its direct involvement and analyze its mechanism without the influence of cellular feedback loops or metabolism.
While cell-free systems are a recognized tool in biochemical research su.edu.pkgenefrontier.comnih.govneb.comjmb.or.kr, specific studies reporting the reconstitution of this compound-mediated processes in cell-free systems were not found in the reviewed literature. Establishing such systems would be beneficial for isolating and studying the direct molecular targets and biochemical pathways influenced by this compound.
Cellular Modulatory Activities and Pathway Perturbations by this compound (Non-Clinical).
Investigating the effects of this compound on cellular processes provides insights into its biological functions and potential mechanisms of action within a more complex biological context than cell-free systems. These studies typically involve treating cells with this compound and observing changes in cellular behavior, protein activity, or the activation status of signaling pathways.
Investigation of this compound's Influence on Specific Signal Transduction Cascades.
Signal transduction cascades are networks of molecular interactions that relay signals from the cell surface or within the cell, ultimately leading to a specific cellular response. khanacademy.orgusp.br Perturbations in these pathways can significantly alter cell behavior, including growth, differentiation, metabolism, and survival. khanacademy.org
Investigating this compound's influence on specific signal transduction cascades would involve using techniques such as Western blotting to assess protein phosphorylation or activation, reporter assays to measure pathway activity, or gene expression analysis to identify downstream transcriptional changes. Identifying which signaling pathways are affected by this compound can provide clues about its upstream targets and the cellular processes it modulates.
Computational and Theoretical Approaches in Peregrinol Research
Quantum Chemical Calculations for Peregrinol Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. purdue.edumpg.dearxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. semanticscholar.orgnih.gov For a molecule like this compound, these calculations can reveal fundamental chemical characteristics that are difficult to probe experimentally.
Density Functional Theory (DFT) is a prominent class of quantum chemical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net DFT calculates the properties of a molecule based on its electron density, offering a powerful means to investigate complex systems. fraunhofer.de
In the study of this compound, DFT can be applied to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface of a chemical reaction, DFT can identify transition states and calculate activation energy barriers. fraunhofer.denih.gov This is crucial for understanding how this compound might be metabolized in biological systems or how it could react with a biological target.
Predict Chemical Properties: DFT is widely used to predict a range of molecular properties. nih.govnih.govnasa.govnist.gov For this compound, this includes determining thermodynamic descriptors like bond dissociation enthalpy and global reactivity indices such as ionization potential, electron affinity, and chemical hardness, which collectively define its intrinsic reactivity. nih.gov Such predictions are vital for understanding its stability and potential for chemical modification. researchgate.net
Molecular Dynamics (MD) Simulations of this compound and its Interactions
While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. fau.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding events at an atomic resolution. nih.govyoutube.com This approach is essential for understanding how this compound behaves in a biological environment and interacts with macromolecular targets like proteins. researchgate.net
The biological activity of a flexible molecule like this compound is often dependent on the specific three-dimensional shape, or conformation, it adopts. MD simulations are a primary tool for exploring the conformational landscape of a molecule in solution. nih.govucl.ac.uknih.govresearchgate.net By simulating the molecule's movement in a solvent box over nanoseconds to microseconds, researchers can identify the most stable and frequently occurring conformers. beilstein-journals.orgarxiv.org Understanding the conformational preferences of this compound is a critical first step in predicting how it will fit into the binding site of a target protein.
MD simulations are particularly powerful for studying the dynamic interactions between a ligand, such as this compound, and its protein target. biorxiv.orgyoutube.com These simulations can reveal how the ligand and protein mutually adapt their conformations upon binding, identify key intermolecular interactions, and assess the stability of the resulting complex over time.
Beyond qualitative observation, MD simulations form the basis for rigorous quantitative predictions of binding affinity through binding free energy calculations. nih.govnih.govspringernature.com Methods such as Free Energy Perturbation (FEP) are used to compute the difference in free energy between the bound and unbound states of a ligand. nih.govchemrxiv.org These calculations provide a more accurate estimation of binding affinity than simpler scoring functions used in molecular docking, making them invaluable for lead optimization and for validating potential drug candidates. researchgate.net
In Silico Screening and Virtual Ligand Design for this compound Analogs
In silico (computer-based) screening and virtual ligand design are computational strategies that accelerate the discovery of new drug candidates. nih.govnih.gov Starting with a known active compound like this compound, these methods can be used to search large chemical databases for similar molecules or to design novel derivatives with improved properties, such as higher binding affinity or better selectivity. eurekaselect.com
Structure-Based Drug Design (SBDD) is a rational drug design paradigm that utilizes the three-dimensional structural information of a biological target. gardp.orgencyclopedia.pubrowansci.comazolifesciences.com A central technique in SBDD is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.orghorizonepublishing.comnih.gov
Molecular docking studies have been employed to investigate the therapeutic potential of this compound against various biological targets. For instance, in silico analyses have explored its binding to proteins involved in viral infections, such as the NS5B polymerase and NS3 helicase of the Hepatitis C virus (HCV). ijprajournal.com Other studies have docked this compound against targets implicated in cancer, diabetes, and microbial infections, providing a computational basis for its observed or potential pharmacological activities. frontiersin.orgresearchgate.net These docking studies generate a binding score, which estimates the binding affinity, and reveal the specific amino acid residues involved in the interaction, guiding the design of more potent this compound analogs. researchgate.net
Table 1: Molecular Docking Scores of this compound Against Viral Targets This table summarizes the results of a molecular docking study investigating the binding affinity of this compound against key proteins of the Hepatitis C Virus (HCV).
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| HCV NS5B Polymerase | 3CJ5 | -3.862 |
| HCV NS3 Helicase | 2ZJO | -15.68 |
Data sourced from an in silico study on phytoconstituents of Marrubium vulgare. ijprajournal.com
Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling for this compound Scaffolds.
Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods analyze a set of known active and inactive molecules to develop a model that defines the essential structural features required for biological activity.
A key component of LBDD is pharmacophore modeling. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. By identifying a common pharmacophore among a series of active compounds, researchers can screen large chemical databases for novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity.
In the context of this compound, a pharmacophore model would be constructed by analyzing the three-dimensional structures of this compound and its analogues with known biological activities. The resulting model would highlight the key chemical features of the this compound scaffold that are crucial for its biological function. This pharmacophore could then be used as a query in virtual screening campaigns to identify new, structurally diverse compounds with potentially similar or improved activity. However, at present, there is no available research detailing the development and application of such a pharmacophore model for this compound scaffolds.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound Series.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. These descriptors can encode a wide range of physicochemical properties, such as hydrophobicity, electronics, and steric effects.
Cheminformatics involves the use of computational tools to analyze and organize chemical data. In drug discovery, cheminformatics is used to manage large chemical libraries, predict the properties of molecules, and identify promising drug candidates.
For a this compound series, a QSAR study would involve synthesizing or computationally generating a library of this compound derivatives and measuring their biological activity against a specific target. Molecular descriptors for each derivative would then be calculated, and a QSAR model would be developed to predict the activity of new, untested this compound analogues. This would allow for the rational design of more potent and selective compounds. As with LBDD and pharmacophore modeling, there is a notable absence of published QSAR and cheminformatics studies focused specifically on the this compound series.
Predictive Modeling of this compound's Biotransformation and Metabolite Profiles (In Silico/In Vitro).
Understanding the metabolic fate of a compound is a critical aspect of drug development. Biotransformation, or metabolism, can significantly impact the efficacy and safety of a drug. In silico and in vitro methods are increasingly used to predict the metabolic profile of new chemical entities early in the discovery process.
In silico metabolite prediction tools use a variety of approaches, including rule-based systems that encode known metabolic reactions and machine learning models trained on large datasets of metabolic transformations. nih.govresearchgate.net These tools can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. nih.govnews-medical.net
In vitro metabolism studies typically utilize liver microsomes, hepatocytes, or other cellular systems to experimentally investigate the biotransformation of a compound. nih.govresearchgate.net These studies can identify the major metabolites and the enzymes responsible for their formation.
For this compound, predictive modeling of its biotransformation would involve using in silico tools to forecast potential metabolites. These predictions would then ideally be confirmed through in vitro experiments using, for example, human liver microsomes. This would provide valuable information about the metabolic stability of this compound and help to identify any potentially reactive or toxic metabolites. Currently, there is no specific research available that details the in silico prediction or in vitro investigation of this compound's biotransformation and metabolite profile.
Advanced Analytical and Bioanalytical Methodologies for Peregrinol
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Peregrinol Purification and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, purification, and quantification of diterpenoids like this compound from complex plant extracts. chemspider.comperegrine.io These techniques separate compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. peregrine.io UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. peregrine.io
For a hydrophobic diterpenoid such as this compound, reversed-phase chromatography is the most common approach. chemspider.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemspider.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of compounds with varying polarities present in a crude extract. qcintel.com
Detection is commonly achieved using a Diode Array Detector (DAD) or UV detector, which measures the absorbance of the analyte at specific wavelengths. wikipedia.org For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified this compound standard. peregrine.io The method's performance is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. wikipedia.org
Table 1: Illustrative HPLC-UV Parameters for Diterpenoid Quantification
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-30 min, 20% to 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
This is a representative method for diterpenoids; specific parameters for this compound would require experimental optimization.
Chiral Chromatography for this compound Enantiomeric Purity Assessment
Many natural products, including diterpenoids, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. worldoil.com These enantiomers can exhibit different biological activities. nih.gov Chiral chromatography is a specialized form of HPLC used to separate enantiomers, which is essential for assessing the enantiomeric purity of a this compound sample. allaboutbirds.org
This separation is achieved by using a chiral stationary phase (CSP). allaboutbirds.org CSPs are themselves chiral and interact differently with each enantiomer of the analyte, forming transient diastereomeric complexes with different stability, which leads to different retention times. allaboutbirds.orgwikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating various classes of chiral compounds. wikipedia.org The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or polar organic mode, significantly influences the separation efficiency. wikipedia.org By separating and quantifying the individual enantiomers, this technique allows for the determination of the enantiomeric excess (%ee), a measure of chiral purity. allaboutbirds.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself has low volatility, it can be analyzed by GC-MS after chemical derivatization to increase its volatility and thermal stability. ebi.ac.uk A common derivatization technique is silylation, which converts the hydroxyl groups of this compound into trimethylsilyl (B98337) (TMS) ethers.
In GC-MS, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries like NIST. GC-MS is highly sensitive and can be used to identify trace amounts of this compound or its volatile derivatives in various samples.
Capillary Electrophoresis (CE) and Microfluidic Platforms for this compound Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. While neutral compounds like this compound are not directly amenable to standard CE (Capillary Zone Electrophoresis, CZE), they can be analyzed using a variation called Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the micelles and the surrounding aqueous buffer, and this differential partitioning allows for their separation.
Microfluidic platforms, or "lab-on-a-chip" systems, integrate CE and other analytical processes onto a small chip. These platforms offer significant advantages, including extremely fast analysis times (often under a minute), minimal sample and reagent consumption, and high throughput. For this compound analysis, a microfluidic chip could be designed to perform sample cleanup, derivatization (if needed), and electrophoretic separation in a single, automated process, making it ideal for rapid screening of numerous samples.
Table 2: Comparison of Analytical Separation Techniques for this compound
| Technique | Principle of Separation | Suitability for this compound | Key Advantages |
|---|---|---|---|
| HPLC/UHPLC | Differential partitioning between mobile and stationary phases. | High (Purification, Quantification). | Robust, versatile, well-established. chemspider.com |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High (Enantiomeric purity). | Resolves enantiomers. allaboutbirds.org |
| GC-MS | Volatility and interaction with stationary phase. | Moderate (Requires derivatization). | High sensitivity and specificity for identification. nih.gov |
| CE/MEKC | Differential partitioning into micelles in an electric field. | Moderate (for neutral compounds). | High efficiency, low sample volume. |
| Microfluidics | Electrophoretic mobility on a chip. | High (High-throughput screening). | Very fast analysis, automation. |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS, GC-IR) for Comprehensive this compound Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the structural elucidation and comprehensive profiling of natural products like this compound. ebi.ac.uknih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is one of the most powerful and widely used hyphenated techniques. nih.gov After separation by HPLC or UHPLC, this compound enters a mass spectrometer. In a tandem MS instrument (like a triple quadrupole or Q-TOF), a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides highly specific structural information and allows for extremely sensitive and selective quantification, even in complex matrices. nih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C, COSY) of this compound directly after its separation from the mixture. This is invaluable for unambiguous structure elucidation of novel this compound-related compounds or isomers without the need for prior isolation.
GC-IR (Gas Chromatography-Infrared Spectroscopy) : In this setup, the effluent from the gas chromatograph flows through a light pipe in an FTIR spectrometer. This allows for the acquisition of an infrared spectrum for each separated component, providing information about the functional groups present in volatile this compound derivatives.
The combination of these techniques (e.g., LC-NMR-MS) can provide complementary data, enabling a rapid and complete characterization of this compound and its related metabolites in a single analytical run.
Development of Novel Biosensors and Chemical Probes for this compound Detection and Activity Monitoring
Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a transducer to convert a biological recognition event into a measurable signal. For this compound, a specific biosensor could be developed for rapid, real-time detection and monitoring.
One potential approach is an enzyme-based biosensor. If an enzyme is discovered that specifically acts on or is inhibited by this compound, it could be immobilized on an electrode surface. The enzymatic reaction would produce or consume a substance that can be detected electrochemically, with the signal being proportional to the this compound concentration. Another strategy involves using specific antibodies that bind to this compound in an immunosensor format.
Chemical probes are synthetic molecules designed to interact with a specific target, in this case, this compound or its biological targets. A fluorescently-labeled probe, for instance, could be designed to bind to this compound. An increase in fluorescence upon binding would allow for its detection and quantification in biological systems, enabling the monitoring of its uptake and distribution within cells. The development of such tools would be highly valuable for studying the bioactivity and mechanism of action of this compound.
Metabolomic and Lipidomic Profiling of this compound and Related Compounds in Model Systems (Non-Human)
Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids within a biological system. These approaches can be used to understand the biochemical effects of this compound in non-human model systems, such as cell cultures or microorganisms.
By exposing a model system to this compound and analyzing the resulting changes in the metabolome or lipidome, researchers can identify metabolic pathways that are perturbed by the compound. The typical workflow involves extracting metabolites from control and this compound-treated samples, followed by analysis using high-resolution techniques like GC-MS or LC-MS.
The resulting data, which can consist of hundreds or thousands of detected compounds, is then analyzed using multivariate statistical methods (e.g., Principal Component Analysis, PCA) to identify significant differences between the groups. For example, a significant upregulation of certain fatty acids or downregulation of specific amino acid derivatives in response to this compound could provide clues about its mechanism of action and biological targets. This untargeted profiling offers a holistic view of the compound's impact on cellular biochemistry.
Ecological, Environmental, and Biotechnological Research of Peregrinol
Occurrence and Distribution of Peregrinol in Natural Ecosystems (e.g., Microbial, Plant, Marine Sources)
This compound is a specialized plant metabolite belonging to the labdane (B1241275) diterpenoid class of chemical compounds. nih.gov Its natural occurrence has been confirmed exclusively in several species within the Lamiaceae (mint) family. unc.eduefloras.org The compound has been isolated and identified from the aerial parts of plants such as white horehound (Marrubium vulgare) and Marrubium peregrinum. nih.govresearchgate.netnih.gov Research has also identified this compound in other species of the Marrubium genus, including Marrubium praecox and Marrubium leonuroides. researchgate.net
Furthermore, this compound is a known constituent of the chaste tree (Vitex agnus-castus), another member of the Lamiaceae family. nih.govnih.gov In Vitex agnus-castus, this compound and other diterpenoids have been localized to the trichomes, which are small hair-like structures on the surface of the plant's fruit and leaves. nih.gov To date, there is no scientific literature reporting the isolation of this compound from microbial or marine sources. Its distribution appears to be confined to this specific lineage of terrestrial plants.
Table 1: Occurrence of this compound in Plant Species
| Species Name | Common Name | Family | Plant Part(s) |
|---|---|---|---|
| Marrubium peregrinum | Horehound | Lamiaceae | Aerial Parts |
| Marrubium vulgare | White Horehound | Lamiaceae | Aerial Parts |
| Marrubium praecox | N/A | Lamiaceae | Not Specified |
| Marrubium leonuroides | N/A | Lamiaceae | Not Specified |
Ecological Role and Chemical Ecology of this compound (e.g., Interspecies Communication, Defense Mechanisms)
The specific ecological functions of this compound have not been extensively documented in dedicated studies. However, the role of related labdane-type diterpenoids in the Lamiaceae family suggests that this compound likely serves as a defense compound. researchgate.net Terpenoids in plants are generally considered secondary metabolites that are crucial for the plant's interaction with its environment, often acting as a defense against herbivores and pathogens. researchgate.netfrontiersin.org
Within the Lamiaceae family, labdane diterpenoids are recognized for a wide array of biological activities and are thought to function as part of the plant's chemical defense system. researchgate.netmdpi.com For instance, many clerodane diterpenoids, which share a biosynthetic relationship with labdanes, are known for their potent insect antifeedant properties. biorxiv.orgosti.gov Given that this compound is a precursor to other bioactive diterpenoids in Vitex agnus-castus and Marrubium vulgare, its primary role may be as an intermediate in the formation of more complex defense molecules. nih.govqmul.ac.uk The synthesis of these compounds in the external trichomes of Vitex agnus-castus further supports a role in mediating interactions at the plant's surface, a common strategy for deterring pests and pathogens. nih.gov There is currently no evidence to suggest a role for this compound in interspecies communication beyond a defensive context.
Biotechnological Production and Sustainable Sourcing Strategies for this compound
As a complex plant-derived natural product, interest is growing in developing sustainable methods for producing this compound and its derivatives for various applications. Research is focused on biotechnological avenues to ensure a stable and controlled supply, moving beyond reliance on agricultural harvesting, which can be affected by geography, season, and other environmental factors. nih.gov
Fermentation and Microbial Cell Culture for this compound Biosynthesis
Significant progress has been made in using microbial systems, particularly the yeast Saccharomyces cerevisiae, for the biosynthesis of this compound and its derivatives. nih.govresearchgate.net This approach falls under the umbrella of synthetic biology and metabolic engineering. Scientists have identified and characterized the key enzymes responsible for this compound biosynthesis in plants like Vitex agnus-castus. nih.govnih.gov
The process involves introducing genes from the plant into the yeast's DNA, effectively programming the yeast to produce the desired compound. The key enzymes include class I and class II diterpene synthases (diTPSs) that build the initial carbon skeleton, and cytochrome P450 monooxygenases (CYPs) that perform specific chemical modifications. nih.gov One crucial enzyme identified is VacCYP76BK1 from V. agnus-castus, which has been shown to hydroxylate this compound to form labd-13Z-ene-9,15,16-triol, a further step towards other bioactive diterpenoids. nih.govnih.govresearchgate.net By expressing these enzymes in S. cerevisiae, researchers have successfully demonstrated the production of this compound and its hydroxylated products, paving the way for large-scale fermentation-based production. nih.govresearchgate.net
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Enzyme Type | Organism of Origin | Function |
|---|---|---|---|
| TPS1, TPS4, etc. | Diterpene Synthase (diTPS) | Vitex agnus-castus | Involved in the synthesis of the labdane-type diterpenoid backbone of this compound. nih.govebi.ac.ukuniprot.org |
| VacCYP76BK1 | Cytochrome P450 | Vitex agnus-castus | Catalyzes the 16-hydroxylation of this compound to produce labd-13Z-ene-9,15,16-triol. nih.govnih.govresearchgate.net |
Plant Cell Culture and Phytoproduction of this compound
Phytoproduction, utilizing plant cell and tissue cultures, represents another major strategy for the sustainable sourcing of complex plant metabolites like this compound. This technology involves growing plant cells, tissues (like adventitious roots), or organs in a controlled laboratory environment, such as a bioreactor. researchgate.netoup.com This method offers a continuous and reliable production platform, independent of climatic and geographical constraints. nih.gov
While research into the specific production of this compound using these techniques is not yet widely published, the methodology is well-established for other diterpenoids. For example, cell and organ cultures of Andrographis paniculata and Tripterygium wilfordii are being explored for the production of their respective bioactive diterpenes. nih.govoup.com Strategies to enhance yield in these systems include optimizing nutrient media, applying elicitors (compounds that stimulate stress responses and secondary metabolite production), and precursor feeding. mdpi.comfrontiersin.org Given that this compound-producing plants like Vitex agnus-castus and Marrubium species can be grown in cell culture, these phytoproduction techniques hold considerable promise for the future sustainable sourcing of this compound.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Labd-13Z-ene-9,15,16-triol |
| Marrubiin (B191795) |
| Clerodane |
Future Directions and Emerging Research Avenues for Peregrinol
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding of Peregrinol's Impact.
Integrating multi-omics data holds significant promise for a systems-level understanding of this compound's biosynthesis, regulation, and biological effects. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, allows for a holistic view of the complex biological processes involving the compound ebi.ac.uknih.gov. By analyzing genomic data, researchers can identify the genes encoding enzymes involved in the biosynthetic pathway of this compound, such as terpene synthases and cytochrome P450s, which have been implicated in diterpenoid biosynthesis researchgate.netwikidata.org. Transcriptomic analysis can reveal the gene expression patterns associated with this compound production under different conditions or in various plant tissues, providing insights into the regulatory mechanisms controlling its synthesis researchgate.netnih.gov. Proteomics can identify and quantify the proteins actively involved in the biosynthetic pathway and potential target proteins that interact with this compound nih.govnih.gov. Metabolomics, the study of small molecules, can directly measure this compound levels and identify related metabolites, helping to map the complete biosynthetic route and understand its metabolic context nih.govresearchgate.net.
Integrating these diverse datasets through advanced bioinformatics and computational approaches can uncover intricate relationships between genes, proteins, and metabolites, providing a comprehensive picture of how this compound is produced and how it influences the biological system. For instance, multi-omics analysis has been successfully applied to understand the biosynthesis and accumulation of related diterpene alkaloids in other plants researchgate.net. Applying similar integrated approaches to this compound research can reveal novel enzymes, regulatory networks, and biological pathways associated with its presence and activity. This can lead to a deeper understanding of its role in the plant and its potential interactions in other biological systems.
Development of Advanced Methodologies for In Situ and Real-Time Analysis of this compound.
Current methods for studying natural products often involve extraction and ex situ analysis, which can disrupt the natural biological context. The development of advanced methodologies for in situ and real-time analysis of this compound is crucial for understanding its dynamic behavior in living systems. In situ techniques allow for the study of the compound within its native environment, such as plant tissues or biological fluids, preserving spatial and temporal information nih.govskums.ac.ir. Real-time analysis provides continuous monitoring, capturing transient changes in concentration, localization, or interactions ufc.brwikidata.org.
Future research could focus on developing highly sensitive and specific probes or sensors for this compound that can be used for live imaging or continuous monitoring. Techniques such as mass spectrometry imaging could be adapted for in situ localization of this compound within plant tissues at a high resolution. researchgate.net Developing microfluidic devices coupled with analytical techniques could enable real-time monitoring of this compound release or uptake by cells or tissues. wikidata.org These advanced methodologies would provide unprecedented insights into the biosynthesis, transport, accumulation, and metabolism of this compound in its natural biological context, overcoming limitations of traditional bulk analysis methods.
Exploration of Undiscovered or Uncharted Mechanistic Pathways Mediated by this compound.
While this compound is known to be a labdane (B1241275) diterpenoid and a precursor in the biosynthesis of other compounds like vitexilactone (B16804) researchgate.net, its specific biological functions and the mechanistic pathways it mediates are not fully understood. Future research should prioritize the exploration of undiscovered or uncharted mechanistic pathways influenced by this compound. This involves moving beyond identifying its presence to understanding how it exerts any biological effects.
Research avenues include investigating potential interactions of this compound with specific cellular receptors, enzymes, or signaling molecules. This could involve using techniques such as affinity chromatography, surface plasmon resonance, or reporter assays to identify direct binding partners or downstream signaling events. monarchinitiative.org Given its plant origin, exploring its role in plant defense mechanisms or signaling pathways within the plant could also reveal novel functions. Furthermore, if preliminary studies suggest potential bioactivities in other organisms, detailed investigations into the relevant cellular and molecular pathways would be essential. This could involve using techniques like gene silencing, overexpression studies, or pharmacological interventions to dissect the specific steps in the pathways affected by this compound.
Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization.
Artificial intelligence (AI) and machine learning (ML) offer powerful tools that can accelerate various aspects of this compound research, from discovery and characterization to optimization of its production or potential applications. These computational approaches can analyze large and complex datasets, identify patterns, and make predictions that are challenging for traditional methods.
In the context of this compound, AI and ML can be applied in several ways. For instance, ML algorithms can be trained on spectroscopic data to improve the identification and characterization of this compound and related diterpenoids from complex plant extracts. AI could be used to predict potential biological activities of this compound based on its chemical structure and comparison with databases of known bioactive compounds. Furthermore, ML models could help optimize the fermentation or synthesis processes for producing this compound or its derivatives by identifying the most influential parameters. AI could also aid in designing novel enzymes for synthetic biology approaches to enhance this compound biosynthesis or create new analogs with desired properties. researchgate.net
Addressing Methodological Challenges and Research Gaps in this compound Studies.
Despite the potential of this compound, several methodological challenges and research gaps need to be addressed to advance its study. One significant challenge in natural product research is often the efficient isolation and purification of the compound from complex biological matrices. Developing more efficient and scalable purification methods for this compound is crucial for providing sufficient quantities for detailed research.
Another gap lies in the limited availability of standardized analytical methods for quantifying this compound in different sample types. Establishing validated analytical protocols (e.g., using HPLC-MS or GC-MS) would ensure reproducibility and comparability of results across different studies. Furthermore, there is a need for more comprehensive data on the physicochemical properties and stability of this compound, which are essential for formulating and handling the compound for biological assays. Addressing these methodological challenges and filling existing research gaps will provide a stronger foundation for future investigations into this compound's biology and potential applications.
Interdisciplinary Collaboration Frameworks for Comprehensive this compound Research.
Comprehensive research on this compound necessitates the integration of expertise from various scientific disciplines. Establishing robust interdisciplinary collaboration frameworks is essential to facilitate knowledge exchange, share resources, and tackle complex research questions that cannot be addressed within a single field.
Q & A
Q. What are the key enzymatic pathways involved in Peregrinol biosynthesis, and how are they experimentally validated?
this compound biosynthesis involves labdane-related diterpenoid pathways, with cytochrome P450 enzymes (e.g., CYP76BK1) catalyzing hydroxylation and cyclization steps. Experimental validation typically combines heterologous expression in systems like Nicotiana benthamiana or yeast, followed by GC-MS or LC-MS analysis. For example, co-expression of LlTPS1 (a this compound diphosphate synthase) with CYP76BK1 orthologs generates furan/lactone derivatives, confirmed via mass spectral fragmentation patterns .
Q. What standard analytical methods are used to characterize this compound and its derivatives?
GC-MS and LC-MS are primary methods, with NMR reserved for high-purity isolates. For trace intermediates (e.g., furan/lactone derivatives), tandem MS/MS with collision-induced dissociation (CID) helps identify structural features. However, low yields in heterologous systems often limit NMR applicability, necessitating isotopic labeling or scaled-up expression .
Q. How do researchers ensure the purity of this compound derivatives in in vitro assays?
Purification involves silica gel chromatography, HPLC, or preparative TLC, followed by spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS). For novel compounds, X-ray crystallography or comparative analysis with synthetic standards is critical. Purity thresholds (>95%) are enforced via repeated chromatography and spectral consistency checks .
Q. What model organisms or systems are preferred for studying this compound biosynthesis?
Nicotiana benthamiana transient expression systems are widely used due to high protein yield and compatibility with diterpenoid pathways. Yeast (Saccharomyces cerevisiae) and E. coli are alternatives for stable enzyme characterization. Plant tissue cultures (e.g., Marrubium vulgare) provide native context but face scalability challenges .
Advanced Research Questions
Q. How can contradictory data on CYP76BK1 ortholog activity be reconciled in this compound functional studies?
Orthologs like HsCYP76BK1 and CbCYP76BK1 show substrate bias (e.g., kolavenol vs. isokolavenol) and product specificity (C15 vs. C16 lactones). Methodological adjustments, such as substrate saturation assays or molecular dynamics simulations, can clarify enzyme-substrate interactions. Comparative genomic analysis of active-site residues may explain functional divergence .
Q. What experimental strategies address low yields of this compound derivatives in heterologous systems?
Strategies include:
- Metabolic channeling : Co-expressing upstream pathways (e.g., MEP/mevalonate) to boost precursor availability.
- Enzyme engineering : Directed evolution of CYP76BK1 for enhanced catalytic efficiency.
- Transient suppression of host competing pathways : Silencing endogenous diterpenoid synthases in N. benthamiana .
Q. How do researchers validate the ecological or pharmacological relevance of this compound derivatives in planta?
Transcriptome-guided gene co-expression networks identify biosynthetic clusters. Metabolite profiling of plant tissues (e.g., Vitex agnus-castus) correlates compound abundance with gene expression. In vitro bioassays (e.g., antimicrobial or anti-inflammatory activity) link chemical diversity to hypothesized biological roles .
Q. What computational tools are used to predict this compound-related enzyme functions?
Phylogenetic analysis (e.g., RAxML, PhyML) clusters CYP76BK1 orthologs with characterized P450s. Docking simulations (AutoDock Vina) model substrate-enzyme interactions. Machine learning tools (e.g., DeepEC) predict enzyme commission numbers from sequence data .
Q. How can researchers resolve ambiguities in mass spectral data for this compound analogs?
High-resolution mass spectrometry (HRMS) with isotopic fine structure analysis distinguishes isobaric compounds. Comparative analysis with synthetic standards or in silico fragmentation tools (e.g., CFM-ID) aids annotation. Multi-stage MSⁿ enhances confidence in fragment ion assignments .
Q. What are the ethical considerations in publishing incomplete datasets for this compound studies?
Authors must transparently report limitations (e.g., low yields, uncharacterized intermediates) and avoid overinterpretation. Data repositories like MetaboLights or ChEMBL allow sharing raw spectra and chromatograms for community validation. Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures reproducibility .
Methodological Guidance
Designing a robust experimental workflow for this compound pathway elucidation:
- Step 1 : Gene discovery via transcriptome mining of target plants.
- Step 2 : Heterologous expression and in vitro enzyme assays.
- Step 3 : Metabolite extraction and dereplication using spectral libraries.
- Step 4 : Structural validation via NMR or X-ray crystallography.
- Step 5 : Functional characterization (e.g., enzyme kinetics, bioassays) .
Optimizing heterologous expression systems for CYP76BK1 orthologs:
- Use codon-optimized gene constructs for host compatibility.
- Co-express cytochrome P450 reductases (e.g., ATR1) to enhance electron transfer.
- Monitor enzyme solubility via fusion tags (e.g., GFP) .
Data Contradiction and Reproducibility
Addressing inconsistencies in enzyme activity across replicate experiments:
Standardize growth conditions (light, temperature), expression vectors, and harvest times. Use internal controls (e.g., co-expressed GFP for normalization). Statistical tools like ANOVA or mixed-effects models account for batch variability .
Q. Why do some CYP76BK1 orthologs fail to produce detectable this compound derivatives?
Potential factors include:
- Substrate specificity : Orthologs may require alternative labdane precursors.
- Post-translational modifications : Host-specific glycosylation or phosphorylation may inhibit activity.
- Experimental sensitivity : Limit of detection (LOD) thresholds for analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
